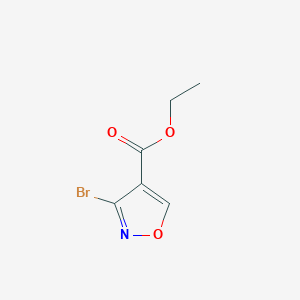

Ethyl 3-bromo-1,2-oxazole-4-carboxylate

Description

Structural Attributes and Reactivity Potential of the 1,2-Oxazole (Isoxazole) Heterocyclic System

The 1,2-oxazole, commonly known as isoxazole (B147169), is a five-membered aromatic heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. wikipedia.orgacs.org This arrangement imparts distinct electronic and chemical characteristics to the ring. The isoxazole ring is found in various natural products, such as the neurotoxin ibotenic acid, and forms the core of many commercially available drugs. wikipedia.orgrsc.org

Key Structural and Reactivity Features:

Aromaticity: Isoxazole is an electron-rich aromatic system, which contributes to its relative stability.

Weak N-O Bond: The inherent weakness of the nitrogen-oxygen bond is a defining feature of the isoxazole ring. This bond is susceptible to cleavage under various conditions, particularly reductive methods or UV irradiation, leading to ring-opening reactions that can be exploited to synthesize other complex molecules. wikipedia.org

Reactivity: The primary mode of synthesis for the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. rsc.orgnih.govorganic-chemistry.org This method allows for the construction of a wide array of substituted isoxazoles. The ring itself can undergo various transformations, making it a versatile scaffold in synthetic chemistry. sphinxsai.comeurekaselect.com

The Role of Halogenated Heterocycles in Modern Organic Synthesis

Halogenated heterocyclic compounds are fundamental building blocks in contemporary organic synthesis. nbinno.comsigmaaldrich.com The introduction of a halogen atom (F, Cl, Br, I) onto a heterocyclic core serves several crucial purposes:

Synthetic Handles: Halogens act as highly effective "synthetic handles," providing reactive sites for further molecular elaboration. They are excellent leaving groups in nucleophilic substitution reactions and are key participants in a multitude of cross-coupling reactions. nbinno.commdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.comnih.govwikipedia.orgnih.gov Halogenated heterocycles are ideal substrates for these reactions, enabling the straightforward introduction of diverse aryl, alkyl, and alkynyl groups. nbinno.commdpi.com

Modulation of Properties: In medicinal chemistry, the incorporation of halogens can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com

The versatility and reactivity of halogenated heterocycles make them indispensable intermediates in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials. acs.orgnbinno.comresearchgate.net

Research Context and Importance of Ethyl 3-bromo-1,2-oxazole-4-carboxylate as a Synthetic Intermediate

This compound emerges as a highly valuable and versatile intermediate, combining the unique reactivity of the isoxazole core with the synthetic advantages of a bromine substituent. Its structure features a bromine atom at the 3-position and an ethyl carboxylate group at the 4-position, providing multiple points for chemical modification.

The bromine atom at the C3 position is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon bonds, enabling chemists to link the isoxazole core to other molecular fragments. For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce various aryl or heteroaryl groups at this position, significantly increasing molecular complexity. mdpi.comorganic-chemistry.org

The ethyl ester at the C4 position offers another site for functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various functional groups. This dual functionality makes this compound a powerful building block for constructing polysubstituted isoxazoles, which are often challenging to synthesize through direct cycloaddition methods. mdpi.comacs.orgnih.gov The ability to selectively manipulate both the bromo and ester groups allows for the systematic construction of libraries of complex molecules for applications in drug discovery and materials science. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Related Oxazole (B20620) Carboxylates

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| Ethyl 2-bromo-1,3-oxazole-4-carboxylate | 460081-20-3 | C₆H₆BrNO₃ | 272.2 at 760 mmHg | 1.617 |

| Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | 121562-09-2 | C₅H₅BrN₂O₃ | Not Available | Not Available |

Data sourced from available chemical databases. nih.govichemical.com

Table 2: Common Cross-Coupling Reactions Utilizing Halogenated Heterocycles

| Reaction Name | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound + Organohalide | C-C |

| Heck Coupling | Palladium | Alkene + Organohalide | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne + Organohalide | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine + Organohalide | C-N |

This table provides a general overview of common cross-coupling reactions. nbinno.comwikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-11-8-5(4)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFLPPMXDQEXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549892 | |

| Record name | Ethyl 3-bromo-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111303-36-7 | |

| Record name | Ethyl 3-bromo-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Oxazole 4 Carboxylates

Established Routes to the 1,2-Oxazole Core

The formation of the fundamental 1,2-oxazole (also known as isoxazole) ring can be achieved through several reliable methods. Two of the most prominent pathways include 1,3-dipolar cycloadditions and cyclization reactions involving three-carbon components. researchgate.net

One of the most effective and widely utilized methods for synthesizing the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. organic-chemistry.orgguidechem.com This [3+2] cycloaddition reaction is a powerful tool for constructing the five-membered heterocyclic ring with a high degree of control over substitution patterns. Nitrile oxides, which can be generated in situ from aldoximes to avoid their dimerization, react with dipolarophiles like alkynes to yield isoxazoles. organic-chemistry.org The regioselectivity of this reaction is a key consideration, as it determines the final arrangement of substituents on the isoxazole ring. guidechem.com

| Reactant A | Reactant B | Product | Reference |

| Nitrile Oxide | Alkyne | Isoxazole | organic-chemistry.org |

| Nitrile Oxide | Alkene | Isoxazoline | guidechem.com |

An alternative and classical approach to the 1,2-oxazole core involves the reaction of a three-carbon component with hydroxylamine (B1172632) hydrochloride. researchgate.net Precursors such as α,β-unsaturated ketones or 1,3-diketones can undergo condensation and subsequent cyclization with hydroxylamine to form the isoxazole ring. researchgate.net This method provides a straightforward pathway to various substituted isoxazoles, depending on the nature of the starting three-carbon unit.

Synthesis of Substituted 1,2-Oxazole-4-carboxylate Derivatives

Once the 1,2-oxazole core is established, further functionalization is necessary to produce the desired carboxylate and bromo-substituents.

A robust method for the synthesis of 1,2-oxazole-4-carboxylate derivatives involves the use of β-enamino ketoester precursors. researchgate.netresearchgate.net These intermediates can be prepared from the condensation of 1,3-diketones with reagents like N,N-dimethylformamide dimethylacetal. researchgate.net The subsequent reaction of the β-enamino ketoester with hydroxylamine leads to the formation of regioisomeric 1,2-oxazoles. researchgate.net The reaction pathway involves an initial condensation, followed by an intramolecular cyclization and dehydration to yield the final 1,2-oxazole-4-carboxylate product. researchgate.net This approach has been successfully employed to synthesize a variety of novel 1,2-oxazole-4-carboxylate derivatives. researchgate.net

| Precursor | Reagent | Product | Reference |

| β-Enamino ketoester | Hydroxylamine Hydrochloride | 1,2-Oxazole-4-carboxylate | researchgate.netresearchgate.net |

| 1,3-Diketone | N,N-dimethylformamide dimethylacetal | β-Enamino ketoester | researchgate.net |

The introduction of a bromine atom at a specific position on the 1,2-oxazole ring requires careful consideration of the directing effects of the existing substituents. For the synthesis of Ethyl 3-bromo-1,2-oxazole-4-carboxylate, bromination must be directed to the C3 position. Direct bromination of an existing 1,2-oxazole-4-carboxylate can be challenging and may lead to a mixture of products.

A more controlled and regioselective approach involves the synthesis of a precursor with a functional group at the C3 position that can be readily converted to a bromine atom. One such strategy is to start with a 3-amino-1,2-oxazole-4-carboxylate derivative. The amino group at the C3 position can then be transformed into a bromo substituent via a Sandmeyer-type reaction. organic-chemistry.org This classic transformation involves the diazotization of the amino group with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is subsequently displaced by a bromide ion, often using a copper(I) bromide catalyst.

| Starting Material | Reaction Type | Product | Reference |

| Ethyl 3-amino-1,2-oxazole-4-carboxylate | Sandmeyer Reaction | This compound | organic-chemistry.org |

Development of Novel Synthetic Routes to this compound

A novel and efficient synthetic route to this compound can be devised by combining the aforementioned strategies. This multi-step synthesis begins with the formation of an appropriate precursor, followed by the key bromination step.

A plausible synthetic pathway commences with the synthesis of Ethyl 3-amino-1,2-oxazole-4-carboxylate. This can be achieved through the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydroxylamine. The resulting 3-amino derivative serves as the crucial intermediate for the regioselective introduction of the bromine atom.

The subsequent step involves the conversion of the 3-amino group to the 3-bromo functionality using the Sandmeyer reaction. The diazotization of Ethyl 3-amino-1,2-oxazole-4-carboxylate, followed by treatment with a bromide source such as copper(I) bromide, would yield the target molecule, this compound. This strategic approach ensures the correct placement of the bromine atom on the 1,2-oxazole ring, a task that can be difficult to achieve through direct electrophilic bromination of the unsubstituted heterocycle.

Reactivity and Reaction Mechanisms of Ethyl 3 Bromo 1,2 Oxazole 4 Carboxylate

Electrophilic and Nucleophilic Character of the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene. The presence of two heteroatoms, nitrogen and oxygen, with different electronegativities, results in an uneven distribution of electron density within the ring. The oxygen atom, being more electronegative, draws electron density towards itself, while the nitrogen atom can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions.

This electronic arrangement imparts a degree of susceptibility to both electrophilic and nucleophilic attack. Generally, the isoxazole (B147169) ring is considered electron-deficient, which makes it more reactive towards nucleophiles than electrophiles. Electrophilic substitution on the isoxazole ring is often challenging and typically requires the presence of activating, electron-donating groups.

Transformations Involving the Bromine Atom at Position 3

The bromine atom at the C3 position of the isoxazole ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Nucleophilic Substitution Reactions of the Bromo Group

The C3 position of the isoxazole ring is electron-deficient, facilitating the displacement of the bromine atom by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway allows for the synthesis of a wide range of 3-substituted isoxazoles.

Common nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides. For instance, the reaction with primary or secondary amines leads to the formation of 3-amino-1,2-oxazole-4-carboxylates. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide generated.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Primary Amines (R-NH₂) | Ethyl 3-(alkylamino)-1,2-oxazole-4-carboxylate |

| Secondary Amines (R₂NH) | Ethyl 3-(dialkylamino)-1,2-oxazole-4-carboxylate |

| Thiols (R-SH) | Ethyl 3-(alkylthio)-1,2-oxazole-4-carboxylate |

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds at the C3 position. In a Suzuki-Miyaura coupling, the bromo-isoxazole is reacted with an organoboron compound in the presence of a palladium catalyst and a base to yield 3-aryl or 3-vinyl isoxazoles. The Sonogashira coupling, on the other hand, involves the reaction with a terminal alkyne, also catalyzed by palladium and typically a copper co-catalyst, to produce 3-alkynyl isoxazoles. researchgate.net

Halogen-Metal Exchange Reactions and Organometallic Species Formation

The bromine atom can be readily exchanged with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This process involves treating the bromo-isoxazole with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperatures. nih.govtcnj.edu This exchange generates a highly reactive organometallic intermediate, a 3-lithio or 3-magnesioisoxazole derivative.

These organometallic species are potent nucleophiles and can react with a wide array of electrophiles to introduce various substituents at the C3 position. This two-step sequence of halogen-metal exchange followed by an electrophilic quench provides a versatile route to a diverse range of 3-substituted isoxazoles that may not be accessible through direct nucleophilic substitution.

Table 2: Halogen-Metal Exchange and Subsequent Reactions

| Reagent Sequence | Electrophile (E⁺) | Product |

|---|---|---|

| 1. n-BuLi; 2. E⁺ | Aldehydes (RCHO) | Ethyl 3-(hydroxyalkyl)-1,2-oxazole-4-carboxylate |

| 1. n-BuLi; 2. E⁺ | Ketones (R₂CO) | Ethyl 3-(hydroxyalkyl)-1,2-oxazole-4-carboxylate |

| 1. n-BuLi; 2. E⁺ | Carbon dioxide (CO₂) | 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid |

Reactivity of the Ethyl Carboxylate Moiety at Position 4

The ethyl carboxylate group at the C4 position is a classic ester functionality and undergoes typical ester reactions.

Condensation Reactions and Ester Hydrolysis/Transesterification

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.gov Basic hydrolysis is typically achieved using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also possible but may be slower.

Transesterification can be performed by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, allowing for the synthesis of other alkyl esters of 3-bromo-1,2-oxazole-4-carboxylic acid.

The ester group can also participate in condensation reactions. For example, it can react with amines to form amides or with hydrazines to yield hydrazides. The latter can be important intermediates for the synthesis of other heterocyclic systems, such as pyrazoles.

Cycloaddition Reactions and Formation of Complex Molecular Architectures

The 1,2-oxazole ring can participate in cycloaddition reactions, although its reactivity is influenced by the substituents present. In the context of a Diels-Alder reaction, the isoxazole can act as either a diene or a dienophile, though its electron-deficient nature generally favors its role as a diene. nih.govresearchgate.net The presence of the electron-withdrawing carboxylate group at C4 further influences its dienophilic or dienic character.

The [4+2] cycloaddition of the isoxazole ring with a dienophile can lead to the formation of a bicyclic intermediate, which may then undergo further transformations, such as ring-opening or rearrangement, to provide access to complex molecular architectures. For instance, the reaction of an oxazole (B20620) with an alkene can ultimately lead to the formation of a substituted pyridine (B92270) ring. wikipedia.org The specific outcome of these cycloaddition reactions is highly dependent on the nature of the dienophile and the reaction conditions.

Reactions with Dipolarophiles for 1,3-Dipolar Cycloadducts

The isoxazole ring system can, under certain conditions, participate in cycloaddition reactions. While specific studies detailing the 1,3-dipolar cycloaddition reactions of ethyl 3-bromo-1,2-oxazole-4-carboxylate acting as the dipole are not extensively documented in publicly available literature, the general reactivity of isoxazoles and related compounds provides a framework for understanding its potential behavior.

1,3-dipolar cycloadditions are powerful tools for the synthesis of five-membered heterocyclic compounds. sci-hub.se These reactions typically involve a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne, to form a cycloadduct. In the context of isoxazoles, they are often the product of a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. However, the isoxazole ring itself can potentially undergo ring-opening to form a reactive intermediate that could then participate in a cycloaddition.

For this compound, a plausible pathway for it to engage in such a reaction would involve the cleavage of the N-O bond, a known transformation for isoxazoles under thermal or photochemical conditions, to generate a vinyl-substituted nitrile ylide or a related 1,3-dipolar species. This intermediate could then be trapped by a dipolarophile. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of both the dipolarophile and the substituents on the isoxazole ring.

While concrete examples with this compound are scarce, the reactivity of related 3-bromoisoxazolines in cycloadditions has been noted, highlighting the potential for this class of compounds to serve as precursors to complex molecules. researchgate.net

Table 1: Hypothetical 1,3-Dipolar Cycloaddition of an Isoxazole-derived Intermediate with Various Dipolarophiles

| Dipolarophile | Expected Cycloadduct | Potential Reaction Conditions |

| Alkene (e.g., Ethene) | Dihydropyrrole derivative | Thermal or Photochemical |

| Alkyne (e.g., Ethyne) | Pyrrole derivative | Thermal or Photochemical |

| Nitrile (e.g., Acetonitrile) | Imidazole derivative | Thermal or Photochemical |

This table is illustrative and based on the general principles of 1,3-dipolar cycloaddition reactions involving isoxazole ring systems. Specific experimental data for this compound is not available.

Dimerization Pathways (e.g., of Related Bromonitriles)

The dimerization of isoxazoles can occur through various pathways, often initiated by heat or light. For this compound, dimerization could potentially proceed through a [2+2] or [4+2] cycloaddition mechanism. Photochemical dimerization, in particular, is a known reaction for some heterocyclic acrylates, which share some structural similarities. ijpsonline.com

A possible dimerization pathway could involve the [4+2] cycloaddition of two molecules of the isoxazole, where one molecule acts as a diene and the other as a dienophile. The regioselectivity of such a reaction would be dictated by the electronic nature of the substituents on the isoxazole ring.

Another potential pathway for the formation of dimeric structures involves the dimerization of nitrile oxides, which could be formed as intermediates from the starting isoxazole. Nitrile oxides are known to dimerize to form furoxans (1,2,5-oxadiazole 2-oxides), especially in the absence of a suitable dipolarophile to trap them. nih.govresearchgate.net While this is not a direct dimerization of the isoxazole itself, it represents a plausible transformation that the compound could undergo under conditions that promote N-O bond cleavage.

Research on the dimerization of brominated thiophenes, which can be seen as sulfur analogs of brominated furans and by extension related to isoxazoles, shows that reactive intermediates can lead to dimeric products, suggesting that similar pathways could be accessible to highly substituted and reactive isoxazoles. mdpi.com

Mechanistic Investigations of Key Transformations of this compound

Detailed mechanistic investigations specifically focused on the key transformations of this compound are not widely reported. However, the mechanism of related reactions provides insight into its potential chemical behavior.

The key transformations of this molecule would likely revolve around the reactivity of the C-Br bond and the stability of the isoxazole ring. The bromine atom at the 3-position can be susceptible to nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, although the electron-withdrawing nature of the adjacent nitrogen and the ester group at the 4-position would influence this reactivity.

The mechanism of 1,3-dipolar cycloaddition reactions, should the isoxazole ring open to form a 1,3-dipole, is generally considered to be a concerted pericyclic process. sci-hub.se The reaction proceeds through a highly ordered transition state, leading to a high degree of stereospecificity. The regioselectivity is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the orientation of the addition.

In the case of dimerization, photochemical reactions often proceed through excited triplet states, leading to the formation of biradical intermediates that then cyclize to form the dimeric product. ijpsonline.com The regioselectivity of such reactions is often controlled by the stability of the resulting biradical intermediates.

Further research, including computational studies and detailed experimental analysis, would be necessary to fully elucidate the specific reaction mechanisms and reactivity patterns of this compound.

Functionalization and Derivatization Strategies of Ethyl 3 Bromo 1,2 Oxazole 4 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C-3 position of ethyl 3-bromo-1,2-oxazole-4-carboxylate is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the isoxazole (B147169) core.

Palladium catalysts are exceptionally effective for mediating cross-coupling reactions on halo-heterocycles. The Suzuki-Miyaura, Stille, and Negishi reactions are among the most widely used transformations for this purpose.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromo-1,2-oxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is favored for its mild reaction conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of its boron-containing byproducts. mdpi.comnih.gov While examples specific to this compound are not extensively documented, the reactivity of 3-bromoindazoles and 3-bromopyrazoles in Suzuki-Miyaura couplings demonstrates the general applicability to related azole systems. nih.gov The reaction tolerates a wide range of functional groups, making it a robust method for late-stage diversification.

Stille Coupling: The Stille reaction couples the bromo-isoxazole with an organotin compound (organostannane). youtube.comyoutube.com A key advantage of this method is the stability of organostannanes to air and moisture. youtube.com The reaction mechanism involves oxidative addition of the bromo-isoxazole to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. youtube.com The Stille coupling is particularly effective for creating complex architectures and has been used to synthesize tris-oxazole systems found in natural products. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Halo-Azole Substrates

| Coupling Reaction | Halo-Azole Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Ref |

| Suzuki-Miyaura | 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 / Dioxane-H2O | 3-(3-Fluorophenyl)indazole | 95 | nih.gov |

| Stille | 4-Bromo-2,4'-bithiazole | (Tributylstannyl)thiophene | Pd(PPh3)4 | Toluene | 4-(Thiophen-2-yl)-2,4'-bithiazole | 94 | nih.gov |

| Negishi | (E)-vinyl iodide | Alkylzinc reagent | Pd(PPh3)4 | THF | Pumiliotoxin B intermediate | 51 | wikipedia.org |

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner. wikipedia.org A primary advantage of the Negishi coupling is the high reactivity of organozincs, which often allows reactions to proceed under milder conditions and with higher functional group tolerance compared to other methods. wikipedia.org The reaction is capable of coupling sp², sp³, and sp carbon centers, offering broad synthetic utility. wikipedia.org Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, providing a versatile entry point for derivatization.

Copper-catalyzed or mediated reactions, such as the Ullmann condensation, provide a classical and often cost-effective alternative to palladium-catalyzed methods for forming C-C, C-N, and C-O bonds. These reactions are particularly useful for coupling with nucleophiles like amines, alcohols, and thiols. While modern protocols often use palladium, copper can be a highly effective co-catalyst or primary catalyst, especially for coupling with 1-bromoalkynes or in domino reactions. nih.govnih.gov Copper(I) oxide, for instance, has been shown to be an effective co-catalyst in the palladium-catalyzed Suzuki-type coupling of arylboronic acids with ethyl bromoacetate. rsc.org

Direct C-H (hetero)arylation is an increasingly important strategy that avoids the pre-functionalization required for traditional cross-coupling reactions, thereby improving atom economy. nih.gov While the target compound, this compound, is typically functionalized at the C-Br bond, studies on related isoxazole esters highlight the reactivity of the C-H bonds on the ring. For instance, research on ethyl isoxazole-3-carboxylate has shown that palladium-catalyzed direct C-4,C-5-diarylation can be achieved with aryl bromides. researchgate.net This reaction demonstrates the capacity for double C-H bond functionalization on the isoxazole core, offering a pathway to highly substituted derivatives. The regioselectivity of such reactions is often controlled by the choice of ligands, bases, and solvents. nih.govbeilstein-journals.org

Functionalization at Other Ring Positions (e.g., C-5) through Selective Reactivity

Beyond the C-3 position, the C-5 position of the 1,2-oxazole ring is also amenable to functionalization. The acidity of the C-5 proton allows for deprotonation using a strong base, such as n-butyllithium, to generate a nucleophilic organolithium species. This intermediate can then be trapped with various electrophiles to introduce substituents at the C-5 position. cdnsciencepub.comresearchgate.net This strategy provides a powerful method for installing groups that are not easily introduced via other means.

Alternatively, the C-5 position can be functionalized during the synthesis of the isoxazole ring itself. One prominent method involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632). nih.gov By starting with appropriately substituted precursors, a diverse range of functional groups, including protected amino moieties, can be incorporated at the C-5 position of the final 1,2-oxazole-4-carboxylate product. nih.gov This approach allows for the construction of complex, C-5 substituted isoxazoles that can serve as novel amino acid-like building blocks. nih.gov

Table 2: Strategies for C-5 Functionalization of 1,2-Oxazole-4-Carboxylates

| Strategy | Starting Material | Reagents | Functionalization | Product Type | Ref |

| Deprotonation/Lithiation | 4-Methylisothiazole | n-Butyllithium, then E+ | C-5 Lithiation | 5-Substituted isothiazole | cdnsciencepub.comresearchgate.net |

| Ring Synthesis | β-Enamino ketoester | Hydroxylamine hydrochloride | Cyclocondensation | 5-(Cycloaminyl)-1,2-oxazole-4-carboxylate | nih.gov |

| Direct C-H Arylation | Ethyl isoxazole-3-carboxylate | Aryl bromide, Pd catalyst | C-5 Arylation | 5-Aryl-isoxazole-3-carboxylate | researchgate.net |

Chemo- and Regioselective Modifications for Diverse Derivatives

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity crucial for its synthetic utility. Regioselectivity is clearly demonstrated in the transition metal-catalyzed cross-coupling reactions, which occur exclusively at the C-3 position due to the presence of the carbon-bromine bond. researchgate.net

Chemoselectivity involves differentiating between the various functional groups on the molecule. For instance, the ester group at C-4 can be hydrolyzed or reduced without affecting the C-3 bromine under specific conditions, allowing for subsequent modifications of the resulting carboxylic acid or alcohol. Conversely, the C-3 bromine can be selectively coupled while leaving the ester group intact, a common strategy in palladium-catalyzed reactions.

Furthermore, neighboring group participation can be exploited to achieve selective transformations. For example, isoxazole amides can undergo bromo-lactamization, where the amide participates in an intramolecular cyclization reaction, leading to complex spiro-isoxazoline-lactams. nih.gov Such strategies, which rely on the inherent reactivity and proximity of functional groups, enable the construction of novel and three-dimensionally complex scaffolds from relatively simple isoxazole precursors. The ability to control these selective modifications is key to unlocking the full potential of this compound as a versatile synthetic intermediate. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Bromo 1,2 Oxazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical environment of magnetically active nuclei within a molecule, such as ¹H, ¹³C, and ¹⁵N. This technique provides detailed information about the connectivity of atoms and the electronic structure of the molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. In a typical ¹H NMR spectrum of an ethyl carboxylate derivative of a bromo-oxazole, characteristic signals for the ethyl group protons are expected. These generally appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling with each other.

For instance, in the related compound, ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, the ethyl group protons exhibit a triplet for the methyl group at approximately 1.15 ppm and a quartet for the methylene group around 4.11 ppm. The proton on the oxazole (B20620) ring, if present, would appear as a singlet in a specific chemical shift range, providing crucial information for structural confirmation. The precise chemical shift of this proton is influenced by the electronic effects of the bromo and carboxylate substituents.

Table 1: Representative ¹H NMR Data for an Ethyl Ester Moiety in a Heterocyclic System

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| -CH₂-CH₃ | 1.15 | Triplet |

| -CH₂-CH₃ | 4.11 | Quartet |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp³, sp², sp hybridization) and proximity to electronegative atoms.

For ethyl 3-bromo-1,2-oxazole-4-carboxylate, distinct signals would be expected for the carbonyl carbon of the ester, the two carbons of the oxazole ring (one of which is bonded to bromine), and the two carbons of the ethyl group. The carbon atom attached to the bromine (C3) would be significantly influenced by the halogen's deshielding effect. The carbonyl carbon (C=O) typically resonates in the downfield region of the spectrum, often between 160-180 ppm. The chemical shifts of the oxazole ring carbons are particularly diagnostic of the substitution pattern. Studies on related 4-bromoisoxazoles have shown that the C4 carbon (attached to the bromine) has a characteristic chemical shift, which is sensitive to the electronic nature of substituents on other parts of the ring.

To resolve complex structural problems and gain deeper insights, advanced NMR techniques are utilized. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between nuclei. A COSY spectrum would definitively link the methylene and methyl protons of the ethyl group, while an HSQC or HMBC (Heteronuclear Multiple Bond Correlation) experiment would correlate these protons to their directly attached or more distant carbon atoms, respectively, confirming the ethyl carboxylate fragment and its attachment to the oxazole ring.

Nitrogen-15 (¹⁵N) NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom within the oxazole ring. The chemical shift of the nitrogen atom is highly sensitive to the electronic effects of the ring substituents and can be a valuable parameter in computational and experimental studies of heterocyclic systems.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information. High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, which allows for the determination of the elemental composition and thus the molecular formula of a compound.

For this compound (C₆H₆BrNO₃), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by two mass units, a characteristic signature of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Analysis of fragmentation patterns could reveal the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅), further corroborating the proposed structure. For the constitutional isomer, ethyl 4-bromo-1,2-oxazole-3-carboxylate, the predicted m/z for the [M+H]⁺ adduct is 219.96039.

Table 2: Predicted m/z Adducts for an Isomer (C₆H₆BrNO₃)

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.96039 |

| [M+Na]⁺ | 241.94233 |

| [M-H]⁻ | 217.94583 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1720-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ethyl ester group. Other significant peaks would include C-O stretching vibrations for the ester linkage, typically found in the 1200-1300 cm⁻¹ region. Vibrations associated with the C=N and C-O bonds within the oxazole ring would also be present in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration typically appears at lower wavenumbers, often in the 500-600 cm⁻¹ range.

Table 3: Typical IR Absorption Ranges for Key Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | Stretch | 1750-1720 |

| C-O (Ester) | Stretch | 1300-1200 |

| C=N (Oxazole) | Stretch | ~1650-1550 |

| C-Br | Stretch | ~600-500 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and stereochemistry.

For a crystalline sample of this compound, a successful X-ray diffraction experiment would yield a detailed structural model. This would confirm the planarity of the oxazole ring, the precise positions of the bromo and ethyl carboxylate substituents, and the conformation of the ethyl group. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or halogen bonds that stabilize the crystal structure. For example, the crystal structure of a complex derivative, ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate, has been determined, revealing details about the dihedral angle between the isoxazole (B147169) and anthracene (B1667546) rings and identifying weak C-H···O and C-H···N hydrogen bonds that influence the crystal packing.

Table 4: Illustrative Crystallographic Data for a Derivative, Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate

| Parameter | Value |

| Chemical Formula | C₂₁H₁₆BrNO₃ |

| Crystal System | Monoclinic |

| a (Å) | 8.8437 |

| b (Å) | 16.7099 |

| c (Å) | 11.7157 |

| β (°) | 92.419 |

| Volume (ų) | 1729.77 |

Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC-MS)

The structural elucidation and purity verification of synthesized compounds like this compound and its derivatives are critically dependent on advanced analytical techniques. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools in this regard. These techniques provide quantitative and qualitative data, ensuring the identity, purity, and stability of the compounds.

High-Performance Liquid Chromatography is a cornerstone for the purity assessment of isoxazole derivatives. derpharmachemica.comnanobioletters.com It is widely employed to separate the target compound from starting materials, by-products, and other impurities that may arise during synthesis. The purity of synthesized isoxazole compounds is frequently checked using HPLC techniques. derpharmachemica.com

In a typical setup for analyzing isoxazole derivatives, a reverse-phase (RP) HPLC method is utilized. sielc.com For instance, a C18 column is often the stationary phase of choice, offering excellent separation for a wide range of organic molecules. nanobioletters.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid like phosphoric or formic acid to improve peak shape and resolution. nanobioletters.comsielc.com Formic acid is particularly preferred for applications where the HPLC is coupled with a mass spectrometer (LC-MS). sielc.com UV detection is standard, with the wavelength set to an appropriate value based on the chromophore of the isoxazole derivative. nanobioletters.com

Table 1: Illustrative HPLC Conditions for Analysis of Isoxazole Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase | Acetonitrile:Water:Methanol (e.g., 35:60:5 v/v) nanobioletters.com |

| Acid Modifier | Phosphoric Acid or Formic Acid nanobioletters.comsielc.com |

| Flow Rate | 1.0 mL/min nanobioletters.com |

| Detection | UV Spectrophotometry (e.g., 278 nm) nanobioletters.com |

| Column Temperature | 30°C nanobioletters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful dual-purpose technique for the analysis of volatile and thermally stable compounds like certain oxazole derivatives. researchgate.netacs.org It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This method is crucial for confirming the molecular weight and fragmentation pattern of the synthesized compounds, which aids in structural elucidation. acs.orgvensel.org

For halogenated heterocyclic compounds, GC-MS analysis typically involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (like helium) through a capillary column. nih.govscholarsresearchlibrary.com The separation is based on the compound's boiling point and affinity for the stationary phase within the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. nih.gov The interpretation of this mass spectrum is often conducted using spectral databases like the National Institute of Standards and Technology (NIST) library. scholarsresearchlibrary.com

Table 2: Representative GC-MS Parameters for Analysis of Halogenated Heterocyclic Compounds

| Parameter | Condition |

|---|---|

| Column Type | ZB 5-MS Capillary Column (Non-Polar) scholarsresearchlibrary.com |

| Carrier Gas | Helium (He) at a constant flow (e.g., 1.0 mL/min) scholarsresearchlibrary.com |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature of 70°C, ramped to 260°C at 6°C/min scholarsresearchlibrary.com |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Tandem Mass Spectrometer (MS/MS) nih.gov |

In addition to these advanced techniques, traditional chromatographic methods remain vital. Thin-Layer Chromatography (TLC) is extensively used for rapid reaction monitoring to track the consumption of reactants and the formation of products. jocpr.com Column chromatography is the standard method for the purification of the crude product, separating the desired isoxazole derivative from other compounds in the reaction mixture based on their differential adsorption to a stationary phase like silica (B1680970) gel. derpharmachemica.comjocpr.comnih.govmdpi.com

Computational Chemistry and Theoretical Studies on Ethyl 3 Bromo 1,2 Oxazole 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of isoxazole (B147169) derivatives. These calculations provide information on molecular orbital energies, charge distributions, and various reactivity descriptors.

DFT studies on substituted isoxazoles are used to optimize their geometrical structures and calculate key electronic parameters. nih.gov Such calculations help in understanding the influence of different substituents on the chemical reactivity of the isoxazole ring. For example, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

In a study on new isoxazole derivatives, DFT calculations were performed to understand their structural and electronic properties. nih.gov Similar calculations for Ethyl 3-bromo-1,2-oxazole-4-carboxylate would likely involve the B3LYP functional with a basis set such as 6-311G++(d,p) to determine properties like FMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges. researchgate.net The MEP map, for instance, would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions.

Table 1: Illustrative Electronic Properties of a Substituted Isoxazole Derivative (Calculated via DFT) Note: This table is a representative example based on typical DFT results for isoxazole derivatives and does not represent actual calculated values for this compound.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

First-principles calculations are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for isoxazole derivatives have shown good agreement with experimental data.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. A study on a series of para-substituted 3-phenylisoxazoles reported DFT calculations of ¹⁵N and ¹³C chemical shifts, which were then compared to observed values, showing a strong correlation. nih.gov This approach allows for the precise assignment of NMR signals, which can be challenging for complex heterocyclic systems. For this compound, such calculations would predict the ¹H, ¹³C, and ¹⁵N chemical shifts, aiding in its spectroscopic characterization.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. These calculations not only help in assigning the observed spectral bands to specific vibrational modes of the molecule but also provide insights into its structural and bonding characteristics.

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a 3-Aryl-5-phenylisoxazole Derivative Note: This table is based on data from related isoxazole structures to illustrate the methodology. researchgate.net

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C3 | 162.1 | 163.5 |

| C4 | 102.5 | 103.1 |

| C5 | 170.3 | 171.0 |

Reaction Pathway Analysis and Transition State Modeling for Key Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying intermediates, and modeling transition states. For this compound, this could involve studying its synthesis or subsequent functionalization.

A prominent reaction for forming the isoxazole ring is the [3+2] cycloaddition. Theoretical studies, such as the Molecular Electron Density Theory (MEDT), have been applied to understand the mechanism of these reactions involving nitrile oxides. nih.gov These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity of the cycloaddition. For instance, a MEDT study on the cycloaddition of aryl-substituted nitrile N-oxides to (E)-3,3,3-tribromo-1-nitroprop-1-ene showed that the reaction occurs via a polar mechanism. nih.gov

Furthermore, computational modeling can be used to study the reactivity of the bromine substituent on the isoxazole ring, for example, in nucleophilic substitution or cross-coupling reactions. By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction conditions and products. Modeling the bioactivation pathways of isoxazole-containing molecules has also been a subject of computational studies, which can predict the formation of reactive metabolites. nih.gov

Conformation Analysis and Molecular Dynamics Simulations of Derivatives

The biological activity and physical properties of molecules are often dictated by their three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule and its dynamic behavior over time.

For derivatives of this compound, especially those with flexible side chains, conformational analysis using DFT can identify the most stable low-energy conformers. researchgate.net This is crucial for understanding how the molecule might bind to a biological target.

Molecular dynamics simulations can provide a more detailed picture of the dynamic behavior of these derivatives, particularly in a biological environment, such as in complex with a protein. MD simulations have been used to study isoxazole derivatives as Farnesoid X receptor (FXR) agonists, helping to identify the key structural requirements for their activity. nih.gov These simulations can reveal important information about the stability of ligand-protein complexes and identify the key amino acid residues involved in binding. nih.govnih.govacs.org A 100 ns molecular dynamics study was conducted on newly synthesized isoxazoles to examine their dynamic behavior and stability in complex with target bacterial proteins. nih.gov Such studies are critical in the rational design of new therapeutic agents based on the isoxazole scaffold.

Applications As a Building Block in Complex Chemical Synthesis

Synthesis of Advanced Heterocyclic Systems and Polycycles

The bifunctional nature of ethyl 3-bromo-1,2-oxazole-4-carboxylate makes it an ideal precursor for constructing advanced heterocyclic and polycyclic systems. The carbon-bromine bond at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups, forming complex molecular scaffolds.

Researchers have utilized similar bromo-substituted heterocycles in reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings to forge new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in building fused ring systems or linking the isoxazole (B147169) core to other heterocyclic moieties. The ester group at the 4-position offers another handle for modification; it can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, each opening up new synthetic pathways. For instance, the carboxylic acid derivative can participate in intramolecular cyclization reactions to form fused bicyclic systems.

| Transformation Type | Reagents/Conditions | Potential Outcome |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Synthesis of 3-aryl/heteroaryl-1,2-oxazoles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Formation of 3-alkynyl-1,2-oxazoles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of amino groups at the 3-position |

| Hydrolysis & Cyclization | 1. Base/Acid (hydrolysis) 2. Coupling & cyclizing agents | Formation of fused polycyclic systems (e.g., oxazolo-pyrimidines) |

Integration into Chemical Libraries and Diversity-Oriented Synthesis

In the fields of drug discovery and chemical biology, the generation of chemical libraries containing structurally diverse molecules is paramount for screening and identifying new bioactive agents. This compound is an excellent scaffold for diversity-oriented synthesis (DOS). broadinstitute.org The distinct reactivity of its two functional groups allows for the combinatorial attachment of various building blocks in a stepwise manner.

Starting from this single core structure, a vast library of analogs can be generated. For example, a set of boronic acids can be coupled at the 3-position, followed by amidation of the ester at the 4-position with a diverse set of amines. This two-step sequence can quickly produce a large matrix of unique compounds. The isoxazole ring itself is a common motif in many biologically active molecules, making libraries based on this scaffold particularly valuable for pharmacological screening. researchgate.net The ability to generate skeletal diversity efficiently is a key goal in DOS, and versatile building blocks like this compound are crucial to this effort. broadinstitute.org

Precursors for Non-Proteinogenic Amino Acids and Peptidomimetics

Non-proteinogenic amino acids—those not found among the 20 standard protein-building amino acids—are of significant interest in medicinal chemistry. wikipedia.org Incorporating them into peptides can enhance metabolic stability, improve bioavailability, and confer specific structural constraints. The 1,2-oxazole ring can serve as a stable bioisostere for a peptide bond or as a masked precursor to an amino acid derivative.

Synthetic strategies have been developed where oxazole (B20620) derivatives act as precursors to phosphorylated amino acids and peptidomimetics. researchgate.netbioorganica.com.ua The oxazole ring, under specific chemical conditions, can be opened to reveal a more flexible chain that mimics a peptide backbone or possesses the functional groups of an unnatural amino acid. This compound provides a starting point for such syntheses, where the bromo and ester groups can be transformed into the desired side chain and C-terminus functionalities of the target amino acid. nih.gov The synthesis of peptidomimetics containing oxazole moieties is an active area of research aimed at developing novel therapeutics. nih.gov

Utility in Agrochemical and Specialty Chemical Development

The isoxazole ring is a key structural component in a number of commercially successful agrochemicals. researchgate.net Derivatives of isoxazole are known to exhibit a broad range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The specific substitution pattern on the isoxazole ring is critical for its biological function and target specificity.

This compound is a valuable intermediate for the synthesis of new agrochemical candidates. By systematically modifying the 3- and 4-positions, chemists can explore the structure-activity relationship (SAR) of novel isoxazole derivatives. This allows for the fine-tuning of properties such as potency, selectivity, and environmental persistence. The development of specialty chemicals, which are produced for specific applications, also benefits from the versatility of such building blocks, enabling the creation of tailored molecules for various industrial uses.

Potential Applications in Polymer and Material Science

While less documented, the potential for using this compound in polymer and material science is noteworthy. Heterocyclic compounds are increasingly being incorporated into polymer backbones to impart specific thermal, electronic, or optical properties.

The functional groups of this molecule offer several avenues for polymerization.

The bromo group can participate in polycondensation reactions, such as Suzuki polycondensation, to form conjugated polymers with interesting electronic properties.

The ester group can be modified into other polymerizable functionalities. For example, reduction to a diol would allow for its incorporation into polyesters or polyurethanes.

Furthermore, oxazole-containing ligands have been used to create vanadium catalysts for ethylene (B1197577) polymerization. mdpi.com This suggests that derivatives of this compound could be synthesized to act as ligands for transition metal catalysts, influencing the properties of the resulting polymers. The rigid, aromatic nature of the isoxazole ring could also be exploited to create materials with high thermal stability or specific liquid crystalline phases.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 3-bromo-1,2-oxazole-4-carboxylate, and how are intermediates purified?

- Methodology : The compound is often synthesized via halogenation of ethyl oxazole carboxylate precursors. For example, bromination of ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate using brominating agents like the Bredereck reagent (tert-butoxybis(dimethylamino)methane) under mild heating (50°C for 2 hours) yields brominated derivatives. Purification typically involves recrystallization from ethanol or hexane, followed by column chromatography for higher purity .

- Key Data : Reaction yields range from 63% to 92% depending on substituents and bromination conditions (e.g., tetrabromination vs. dibromination) .

Q. How is the compound characterized spectroscopically, and what are its critical NMR/IR signatures?

- Methodology : H NMR analysis in CDCl reveals characteristic signals:

- Ethyl ester protons: δ ~1.3–1.4 ppm (triplet, CH) and δ ~4.3–4.4 ppm (quartet, CH).

- Oxazole protons: δ ~6.5–8.0 ppm (aromatic substituents) and δ ~2.5 ppm (methyl groups on the oxazole ring).

- Bromine substituents cause deshielding in adjacent protons. IR spectroscopy confirms ester C=O stretches at ~1700–1750 cm .

Q. What crystallographic parameters define its solid-state structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals triclinic (P1) or monoclinic systems. For example:

- Space group: P1 (a = 11.55 Å, b = 12.47 Å, c = 13.04 Å; α = 102.4°, β = 105.5°, γ = 109.0°) .

- Hydrogen-bonding networks (C–H···O) and π-stacking interactions stabilize the lattice .

Advanced Research Questions

Q. How can diastereoselective bromination be achieved in oxazole derivatives, and what factors influence regiochemistry?

- Methodology : Bromination under kinetic vs. thermodynamic control dictates regioselectivity. For example, low-temperature (-15°C) bromination in dry CHCl with excess Br favors tetrabrominated products (63% yield), while room-temperature reactions in pyridine yield dibrominated derivatives (92% yield). Steric effects of substituents (e.g., anthracenyl groups) direct bromine addition to less hindered positions .

- Data Contradictions : Some studies report unexpected bromination at the oxazole 5-position due to electron-withdrawing ester groups; this requires DFT analysis to resolve .

Q. What challenges arise in refining crystal structures of brominated oxazoles, and how are they addressed?

- Methodology : SHELXL refinement (via SHELX suite) is standard, but bromine’s high electron density causes residual peaks. Strategies include:

- Using TWIN commands for handling twinned crystals.

- Applying anisotropic displacement parameters (ADPs) for Br atoms.

- Validating hydrogen positions with ORTEP-3 graphical models to avoid over-interpretation of weak electron density .

Q. How do hydrogen-bonding motifs in brominated oxazoles impact their reactivity or supramolecular assembly?

- Methodology : Graph-set analysis (e.g., R_2$$^2(8) motifs) identifies recurring C–H···O and π···π interactions. For example, ethyl ester carbonyls act as hydrogen-bond acceptors, while bromine’s polarizability enhances halogen bonding in co-crystals. These interactions influence solubility and melting points, critical for designing drug-delivery systems .

Q. What mechanistic insights explain side-product formation during oxazole bromination?

- Methodology : LC-MS and H NMR tracking of reaction timelines reveal:

- Over-bromination: Occurs with prolonged reaction times (>24 hours) or excess Br.

- Ring-opening byproducts: Formed via oxazole ring hydrolysis under acidic conditions (e.g., HBr byproduct). Mitigation requires strict anhydrous conditions and neutral workup (e.g., NaCO quenching) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.